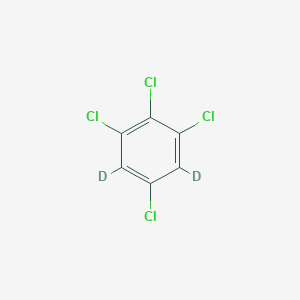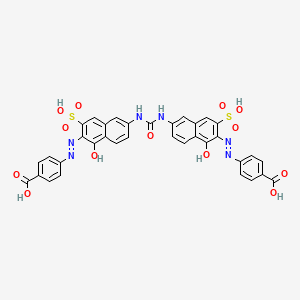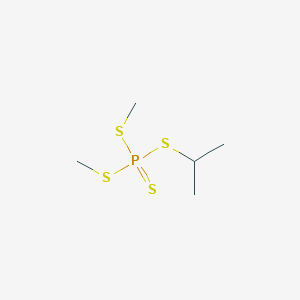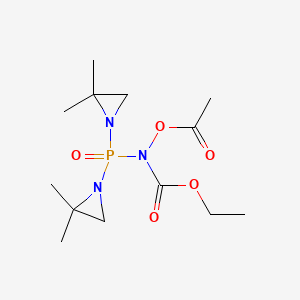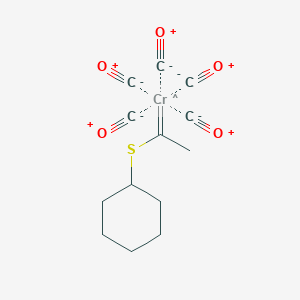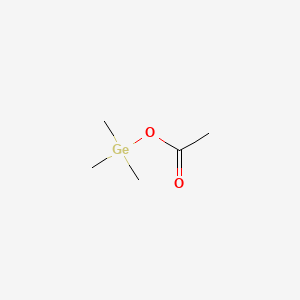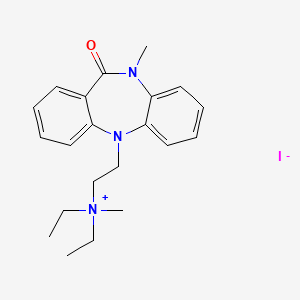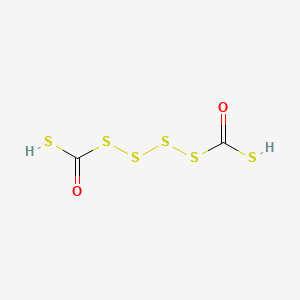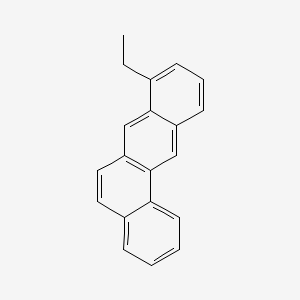
BENZ(a)ANTHRACENE, 8-ETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 8-ETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzo[a]anthracene, which consists of four fused benzene rings. This compound is known for its potential carcinogenic properties and is produced during the incomplete combustion of organic matter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-ETHYL- involves several steps, including Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . One common method is the Friedel–Crafts alkylation, where an ethyl group is introduced to the benzo[a]anthracene structure using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE, 8-ETHYL- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps like distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE, 8-ETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and hydrogenated compounds .
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE, 8-ETHYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research focuses on its interactions with biological systems, particularly its genotoxic and carcinogenic effects.
Medicine: Studies investigate its potential role in cancer research and its effects on cellular processes.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE, 8-ETHYL- involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound interacts with molecular targets like cytochrome P450 enzymes, which are involved in its metabolic activation .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]anthracene: The parent compound with similar carcinogenic properties.
Benzo[b]phenanthrene: Another PAH with a similar structure but different biological activity.
Tetraphene: A PAH with four fused benzene rings, similar to benzo[a]anthracene.
Uniqueness
BENZ(a)ANTHRACENE, 8-ETHYL- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural modification can affect its metabolic pathways and the formation of reactive intermediates, making it a valuable compound for studying the effects of structural changes on PAH behavior .
Propiedades
Número CAS |
56961-62-7 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
8-ethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-2-14-7-5-8-16-13-20-17(12-19(14)16)11-10-15-6-3-4-9-18(15)20/h3-13H,2H2,1H3 |
Clave InChI |
BQKRLUQCYVLAAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
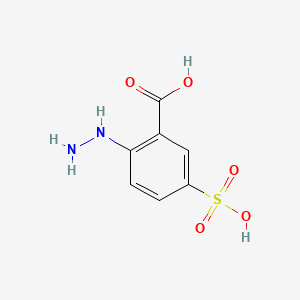
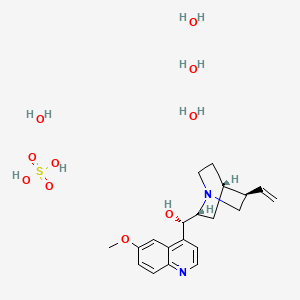
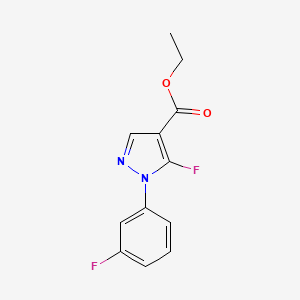
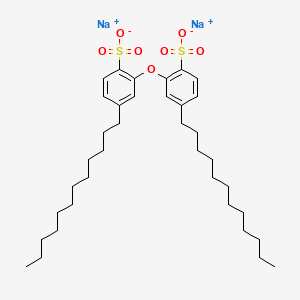
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
